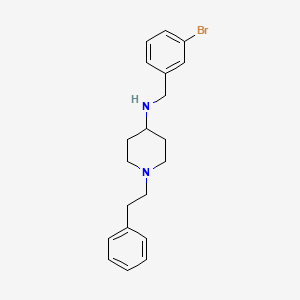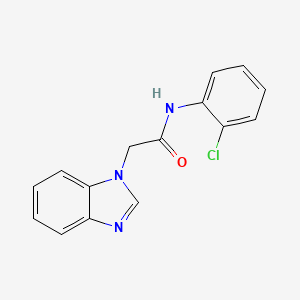
2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential applications in the field of medicine.
科学研究应用
2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antitumor activity, making it a potential anticancer agent.
作用机制
The mechanism of action of 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been suggested that the compound may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of novel analogs of the compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound may also be studied for its potential applications in the field of materials science, such as in the development of novel polymers and coatings.
合成方法
The synthesis of 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction between 2-methyl-5-nitrobenzenesulfonamide and 4-pyridinemethanamine in the presence of a reducing agent such as iron powder. This reaction results in the formation of the desired compound, which is then purified using column chromatography.
属性
IUPAC Name |
5-(benzenesulfonyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-7-8-18(26(22,23)17-5-3-2-4-6-17)13-19(15)27(24,25)21-14-16-9-11-20-12-10-16/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFQBYWHFRBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5489679.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)
![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)
